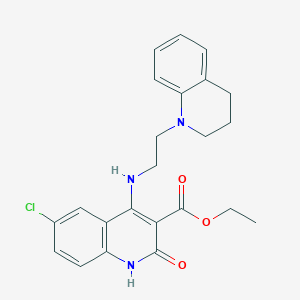

ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound with significant relevance in the fields of medicinal chemistry and pharmacology This compound features a quinoline core structure, which is common in many biologically active molecules

Properties

IUPAC Name |

ethyl 6-chloro-4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O3/c1-2-30-23(29)20-21(17-14-16(24)9-10-18(17)26-22(20)28)25-11-13-27-12-5-7-15-6-3-4-8-19(15)27/h3-4,6,8-10,14H,2,5,7,11-13H2,1H3,(H2,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUUCKSSENBSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCN3CCCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the synthesis of the quinoline core, which can be derived from aniline derivatives through a series of cyclization and functionalization reactions. The specific reaction conditions often require the use of catalysts, elevated temperatures, and various reagents to ensure proper formation of the functional groups.

Industrial production methods: For industrial-scale production, this compound may be synthesized using batch or continuous flow processes. Key considerations include reaction yield, purity, and scalability. Industrial methods often employ robust catalytic systems and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of reactions it undergoes:

Oxidation: The quinoline core can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Reduction: Certain functional groups, such as the chloro group, can be reduced under specific conditions.

Substitution: Nucleophilic and electrophilic substitution reactions are possible at various positions on the quinoline ring.

Common reagents and conditions:

Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used in oxidation reactions.

Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) for reduction.

Substitution reactions often utilize halogenating agents, strong acids, or bases depending on the specific reaction mechanism.

Major products formed from these reactions:

Oxidation can lead to quinoline-N-oxides or quinoline diones.

Reduction typically forms dechlorinated or reduced derivatives of the original compound.

Substitution reactions yield various substituted quinoline derivatives, enhancing the compound's utility in different applications.

Scientific Research Applications

Biological Activities

Ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits a range of biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial activity against various pathogens. For instance, derivatives of quinoline have been reported to inhibit bacterial growth effectively, suggesting that this compound may also possess similar properties .

- Anticancer Activity : Research indicates that quinoline derivatives can induce apoptosis in cancer cells. Studies have demonstrated that compounds with similar scaffolds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications:

| Application | Description |

|---|---|

| Antimicrobial Agent | Potential use against bacterial infections |

| Anticancer Drug | May inhibit cancer cell proliferation and induce apoptosis |

| Anti-inflammatory Drug | Could reduce inflammation in various diseases |

Case Studies and Research Findings

Several studies have investigated the efficacy of quinoline derivatives similar to this compound:

- A study published in Molecules highlighted the synthesis of various quinoline derivatives and their evaluation for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated promising activity correlating with structural modifications similar to those found in ethyl 6-chloro derivatives .

- Another research article focused on the anticancer properties of quinoline-based compounds demonstrated that certain derivatives could significantly reduce tumor size in animal models by inducing apoptosis through mitochondrial pathways .

- A recent investigation into anti-inflammatory agents revealed that some quinoline compounds could effectively inhibit cyclooxygenase enzymes involved in the inflammatory response, suggesting a pathway for therapeutic application in chronic inflammatory diseases .

Mechanism of Action

The compound exerts its effects through various molecular interactions. It may bind to specific enzymes or receptors, inhibiting or modulating their activity. The quinoline core and attached functional groups facilitate these interactions, affecting cellular pathways and biochemical processes. Detailed mechanistic studies are essential to fully understand its mode of action and therapeutic potential.

Comparison with Similar Compounds

6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)quinoline

Ethyl 6-bromo-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness: What sets ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate apart is the combination of its chloro and ethyl ester groups, which may confer distinct reactivity and biological activity profiles compared to its analogs. This makes it a compound of interest for further exploration and potential development in various scientific fields.

Biological Activity

Ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with various substituents that contribute to its biological activity. The presence of the 6-chloro group and the dihydroquinoline moiety suggests potential interactions with biological targets.

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising activity against various pathogens:

- Antimalarial Activity : Similar compounds have demonstrated efficacy against Plasmodium species by selectively inhibiting the cytochrome bc1 complex, a crucial component in the electron transport chain of the malaria parasite . In vitro studies indicated that modifications in the quinoline structure can enhance potency against both blood and liver stages of malaria .

Antioxidant Activity

Research indicates that quinoline derivatives possess significant antioxidant properties. For instance, compounds with similar structures exhibited notable inhibition of lipid peroxidation and radical scavenging abilities . The antioxidant activity is often assessed using various assays, including DPPH and ABTS radical cation reduction assays.

The biological mechanisms underlying the activity of this compound are multifaceted:

- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in metabolic pathways. For example, certain derivatives have been shown to inhibit lipoxygenase (LOX), which is implicated in inflammatory processes .

- Targeting Cellular Pathways : The compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation. This is particularly relevant in cancer research, where quinoline derivatives are being explored for their potential antitumor effects.

Case Studies

Several studies have investigated the biological activity of related compounds:

- A study on 6-chloroquinolone derivatives demonstrated their effectiveness against Staphylococcus aureus, highlighting their potential as antibacterial agents .

- Another investigation focused on the antioxidant capabilities of quinolone hybrids, revealing IC50 values that suggest strong radical scavenging activity .

Table 1: Summary of Biological Activities

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and what are the critical intermediates?

The compound is synthesized via multi-step reactions involving key intermediates such as ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives. A scalable method uses N-substituted anilines and triethyl methanetricarboxylate under green chemistry principles to form the quinoline core . Critical steps include cyclization and functionalization of the dihydroquinoline moiety. For example, intermediates like 2-amino-5-chlorophenyl(phenyl)methanone are reacted with diethyl malonate in the presence of piperidine to form the quinoline backbone .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography is critical for resolving the 3D structure, particularly for confirming substituent orientations (e.g., the dihydroquinoline ring and ethylamino side chain) .

- NMR spectroscopy (1H and 13C) identifies proton environments, such as the ethyl ester group (δ ~1.2–1.4 ppm for CH3) and aromatic protons (δ ~6.8–8.2 ppm) .

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers ensure purity during synthesis, and what impurities are common?

Impurities like 4-hydroxy-1,2-dihydroquinolin-2-ones (2.4–5.6% in lab-scale syntheses) arise from water traces in reagents. Purification strategies include:

- Silica-gel column chromatography with petroleum ether/ethyl acetate gradients .

- Recrystallization from ethyl acetate or ethanol .

- HPLC monitoring to track impurity profiles, essential for reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize impurities and improve yield?

- Solvent selection : Anhydrous conditions reduce hydrolytic byproducts (e.g., using dry acetonitrile or toluene) .

- Catalyst screening : Piperidine or CAN (ceric ammonium nitrate) enhances cyclization efficiency .

- Temperature control : Heating at 453 K promotes cyclization but must be balanced with thermal decomposition risks .

| Condition | Impact on Yield/Purity |

|---|---|

| Anhydrous solvents | Reduces 4-hydroxy impurities by ~50% |

| Catalyst (0.1 eq CAN) | Increases yield to 84% |

| Column chromatography | Achieves >95% purity |

Q. What strategies resolve contradictions in antimicrobial activity data across microbial strains?

Discrepancies in bioactivity (e.g., moderate vs. no activity) may arise from:

- Strain-specific resistance mechanisms : Use standardized CLSI/MIC protocols for consistency .

- Compound solubility : Pre-test solubility in DMSO/PBS to ensure bioavailability .

- Statistical validation : Triplicate assays with positive/negative controls (e.g., ciprofloxacin) reduce false positives .

Q. How can structure-activity relationship (SAR) studies be designed for antimicrobial derivatives?

- Analog synthesis : Modify the ethylamino side chain or dihydroquinoline substituents (e.g., halogenation, methoxy groups) .

- Bioactivity profiling : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains .

- Computational modeling : Use docking studies to predict binding affinity to bacterial DNA gyrase .

Methodological Considerations

Q. What analytical workflows validate synthetic intermediates and final products?

- Step 1 : TLC monitoring (petroleum ether/EtOAc = 3:1) for reaction progress .

- Step 2 : LC-MS for intermediate verification .

- Step 3 : Combustion analysis (C, H, N) to confirm elemental composition (±0.3% tolerance) .

Q. How should researchers address low crystallinity in X-ray diffraction studies?

- Solvent screening : Use ethyl acetate or ethanol for recrystallization .

- Slow evaporation : Promotes crystal lattice formation .

- Cryocooling : Prevents radiation damage during data collection .

Data Contradiction Analysis

Q. Why might HPLC purity data conflict with bioactivity results?

- Hidden impurities : Non-UV-active byproducts (e.g., inorganic salts) may evade HPLC detection. Supplement with 1H NMR integration or ion chromatography .

- Synergistic/antagonistic effects : Minor impurities might enhance or inhibit activity. Test purified vs. crude samples .

Q. How can batch-to-batch variability in yield be mitigated?

- Standardized reagent sources : Use anhydrous reagents from a single supplier .

- Inert atmosphere : Perform reactions under nitrogen/argon to prevent oxidation .

- Process automation : Use reflux systems with temperature controllers (±2 K accuracy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.